
Quinaprilat
Übersicht
Beschreibung
Quinaprilat is the active metabolite of the prodrug quinapril. It is a potent angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This compound works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Quinaprilat is characterized by its ability to inhibit ACE, leading to reduced levels of angiotensin II and increased bradykinin. This mechanism contributes to vasodilation, decreased blood pressure, and improved cardiac function. The pharmacokinetics of this compound include:
- Half-life : Approximately 2-3 hours, allowing for once-daily dosing.
- Bioavailability : Quinapril is 50-80% bioavailable, while this compound has a Tmax of about 2.5 hours.
- Protein Binding : About 97% protein-bound in plasma .
Clinical Applications
- Hypertension Management
-
Heart Failure Treatment
- As an adjunct therapy for chronic heart failure, this compound improves hemodynamics by reducing pulmonary capillary wedge pressure and systemic vascular resistance while increasing cardiac output . It is particularly beneficial in patients with heart failure with reduced ejection fraction (HFrEF) as per the 2022 AHA/ACC/HFSA guidelines .
- Renal Protection
- Post-Myocardial Infarction Therapy
Case Study: Hypertensive Patients
A study involving hypertensive patients treated with quinapril showed a significant reduction in blood pressure levels compared to baseline measurements. The average decrease was noted to be around 13 mm Hg systolic and 10 mm Hg diastolic .
Clinical Trial: Heart Failure
In a controlled trial with patients suffering from congestive heart failure, intravenous administration of this compound resulted in improved exercise tolerance and functional class among participants. The study highlighted favorable hemodynamic changes that persisted throughout the treatment duration .
Safety and Adverse Effects
This compound is generally well-tolerated; however, potential adverse effects include:
- Hypotension
- Cough (occurring in about 2-4% of patients)
- Rare instances of renal impairment or hyperkalemia .
Long-term studies have indicated no significant carcinogenic or teratogenic risks associated with this compound usage, although caution is advised during pregnancy due to potential fetal risks .
Wirkmechanismus
- Downstream effects include reduced vasoconstriction , lower aldosterone secretion , and decreased sodium and water retention .
- Its ADME properties (absorption, distribution, metabolism, and excretion) contribute to its efficacy and bioavailability .
- Cellularly, it results in dilated blood vessels , lower blood pressure , and improved cardiac function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Quinaprilat functions as a potent inhibitor of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . This compound interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II . Additionally, this compound has been shown to interact with other biomolecules such as bradykinin, enhancing its vasodilatory effects .
Cellular Effects
This compound exerts significant effects on various cell types, particularly endothelial cells and cardiomyocytes . In endothelial cells, this compound enhances nitric oxide production, leading to vasodilation and improved blood flow . In cardiomyocytes, this compound reduces hypertrophy and fibrosis, thereby improving cardiac function . This compound also influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation . Furthermore, this compound affects gene expression by modulating the expression of genes involved in inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of ACE . By binding to the active site of ACE, this compound prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . This compound also enhances the levels of bradykinin, a vasodilatory peptide, by inhibiting its degradation by ACE . This dual mechanism of action contributes to the overall antihypertensive effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This compound is rapidly hydrolyzed from quinapril after administration, leading to its active form . The stability of this compound in biological systems is relatively high, allowing for sustained inhibition of ACE over time . Long-term studies have shown that this compound maintains its antihypertensive effects and continues to improve cardiac function in chronic settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, this compound effectively reduces blood pressure and improves cardiac function without significant adverse effects . At higher doses, this compound may cause hypotension and renal impairment . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage . Toxic effects at high doses include hyperkalemia and increased risk of renal dysfunction .
Metabolic Pathways
This compound is primarily involved in the renin-angiotensin-aldosterone system (RAAS) pathway . After administration, quinapril is rapidly hydrolyzed to this compound, which then inhibits ACE . This compound does not undergo extensive metabolism and is primarily excreted unchanged in the urine . The interaction of this compound with ACE is a key aspect of its metabolic pathway, leading to decreased levels of angiotensin II and increased levels of bradykinin .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . It is highly protein-bound in plasma, which facilitates its distribution to target tissues . This compound accumulates in tissues with high ACE expression, such as the lungs, kidneys, and heart . The distribution of this compound is influenced by its binding to plasma proteins and its affinity for ACE .
Subcellular Localization
This compound is localized primarily in the cytoplasm and on the cell membrane, where ACE is predominantly found . The binding of this compound to ACE on the cell membrane is crucial for its inhibitory effects . This compound does not undergo significant post-translational modifications, and its activity is primarily determined by its interaction with ACE .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Quinaprilat beinhaltet die Reaktion von (2S,4S)-2-(4-Methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-buttersäureethylester mit (3S)-1,2,3,4-Tetrahydro-isochinolin-3-carbonsäure-tert-butylester. Diese Reaktion ergibt Quinapril-tert-butylester, der anschließend mit einer Säure zu Quinapril oder einem Säureadditionssalz von Quinapril umgesetzt wird .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt typischerweise dem gleichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren umfasst eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich für die Reinigung und Validierung von this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Quinaprilat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Hydrolyse: Quinapril wird im Körper zu this compound hydrolysiert.
Oxidation und Reduktion: this compound kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese in seinem pharmakologischen Kontext weniger häufig vorkommen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser oder wässrige Lösungen unter physiologischen Bedingungen.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Hauptprodukte: Das Hauptprodukt der Quinaprilhydrolyse ist this compound. Oxidations- und Reduktionsreaktionen können verschiedene oxidierte oder reduzierte Derivate liefern, obwohl diese in seiner therapeutischen Anwendung typischerweise nicht signifikant sind .
Vergleich Mit ähnlichen Verbindungen
Lisinopril: Another ACE inhibitor used to treat hypertension and heart failure. Unlike quinaprilat, lisinopril is not a prodrug and is active in its administered form.
Enalaprilat: The active metabolite of enalapril, similar to this compound in its mechanism of action and therapeutic use.
Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor with similar applications
Uniqueness: this compound is unique in its pharmacokinetic profile, particularly its binding affinity and dissociation rate from ACE. It has a potent and prolonged inhibitory effect on ACE, making it effective for once-daily dosing. Its specific chemical structure also contributes to its unique pharmacological properties compared to other ACE inhibitors .
Biologische Aktivität
Quinaprilat is the active metabolite of quinapril, a well-known angiotensin-converting enzyme (ACE) inhibitor. This compound has garnered significant attention due to its pharmacological properties, particularly in the management of hypertension and heart failure. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, therapeutic applications, and underlying mechanisms through a review of diverse research findings.
Pharmacodynamics
This compound exhibits potent ACE inhibition, which is crucial for its therapeutic effects. The pharmacodynamic profile includes:
- Dose-Response Relationship : A study demonstrated a clear dose-response relationship for this compound, with an effective dose starting at 0.5 mg. Higher doses (1.0 mg and above) were shown to significantly suppress the angiotensin I (A-I) pressor response for at least six hours post-administration .
- Onset and Duration of Action : The onset of action occurs within 15 minutes after intravenous administration, with peak effects related to the dose administered. For instance, doses of 2.5 mg and 10 mg achieved approximately 50% and over 80% inhibition of the A-I pressor response, respectively .
This compound's mechanism involves the inhibition of ACE, leading to decreased production of angiotensin II (Ang II), a potent vasoconstrictor. This reduction in Ang II not only lowers blood pressure but also has implications for inflammatory processes:
- Anti-inflammatory Effects : Research indicates that this compound may have therapeutic effects in inflammatory conditions such as arthritis. In a study involving collagen-induced arthritis in mice, quinapril significantly reduced disease activity and levels of pro-inflammatory cytokines like TNF-α . This suggests that ACE inhibitors may play a role in modulating chronic inflammation.
Clinical Applications
This compound is primarily used in clinical settings for managing:
- Hypertension : It effectively lowers blood pressure by inhibiting ACE, which is essential in patients with arterial hypertension.
- Heart Failure : this compound is utilized as an intravenous treatment option for patients with chronic heart failure, providing rapid control over symptoms .
Study on Inflammatory Arthritis
In a controlled study, mice were administered quinapril (10 mg/kg/day) during the induction of collagen-induced arthritis. Results showed:
- A significant reduction in antigen-specific IgG2a antibodies by 52% when compared to controls.
- A decrease in TNF-α expression by 68% during prophylactic treatment .
Pharmacokinetic Analysis
A comparative analysis of pharmacokinetics revealed that intravenous this compound achieves higher plasma concentrations than oral quinapril, resulting in prolonged effects. The mean area under the plasma concentration-time curve (AUC) was similar between intravenous and oral administration but indicated that intravenous dosing could be more efficacious due to higher Cmax values .
Summary Table: Key Findings on this compound
Parameter | Observation |
---|---|
Onset of Action | Within 15 minutes post-intravenous administration |
Effective Dose Range | Starts at 0.5 mg; significant effects at ≥1.0 mg |
Duration of Action | Lasts up to 6 hours for doses ≥1.0 mg |
Anti-inflammatory Effects | Reduces TNF-α levels; beneficial in arthritis models |
Clinical Use Cases | Hypertension; heart failure management |
Eigenschaften
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLEGPOVLMJMN-YSSFQJQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868904 | |
Record name | Quinaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82768-85-2, 85441-60-7 | |
Record name | Quinaprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82768-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinaprilat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14217 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quinaprilat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINAPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34SSX5LDE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Quinaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.